1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
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Overview
Description
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a compound that merges elements of quinoline, triazole, and pyrimidine groups, adorned with a fluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone typically involves multistep reactions:
Formation of Quinoline Derivative: : The quinoline derivative can be synthesized through the Povarov reaction.
Introduction of Triazole and Pyrimidine Groups: : Using click chemistry, the triazole ring can be appended to the quinoline skeleton, followed by the attachment of the pyrimidine group.
Attachment of Fluorobenzyl Moiety: : A nucleophilic substitution reaction allows for the incorporation of the 2-fluorobenzyl group.
Industrial Production Methods: Scaling up the production involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Utilizing continuous flow reactors for precise temperature and mixing control.
Employing high-pressure liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound undergoes oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction processes can be achieved using agents like lithium aluminum hydride (LiAlH4).
Substitution: : Various nucleophilic or electrophilic substitutions can occur, altering the functional groups attached to the core structure.
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride (LiAlH4).
Substitution: : Halogenated solvents, catalyzed by acids or bases.
Oxidation: : Forms quinolone derivatives.
Reduction: : Produces secondary amines.
Substitution: : Varies depending on the substituents used.
Scientific Research Applications
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone has shown potential in various fields:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Investigated for its antimicrobial and antiproliferative activities.
Medicine: : Explored as a candidate for anti-cancer drugs.
Industry: : Utilized in the development of new materials with unique properties.
Mechanism of Action
This compound exerts its effects by interacting with molecular targets in cells:
Binding to Enzymes: : Inhibits key enzymes involved in cellular processes.
Interacting with DNA/RNA: : Modulates the synthesis and function of nucleic acids.
Disrupting Cellular Pathways: : Alters signaling pathways critical for cell growth and survival.
Comparison with Similar Compounds
Uniqueness: Compared to other compounds with similar structures:
Higher Potency: : Demonstrates greater efficacy in biological assays.
Enhanced Selectivity: : Targets specific enzymes or pathways more effectively.
1-(3,4-Dihydroisoquinolin-1(2H)-yl)-2-(methylthio)ethanone
2-((1-Benzyl-1H-[1,2,3]triazol-4-yl)methoxy)-1-(quinolin-4-yl)ethanone
These compounds share similar scaffolds but differ in substituents, affecting their properties and applications.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6OS/c23-17-9-3-1-7-16(17)12-29-21-20(26-27-29)22(25-14-24-21)31-13-19(30)28-11-5-8-15-6-2-4-10-18(15)28/h1-4,6-7,9-10,14H,5,8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXKBNMEUBRVNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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